N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide
Description
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide is a synthetic organic compound Its structure includes a cyclopropyl group, an oxolane ring, and a methoxy-substituted oxane ring, connected through an acetamide linkage
Properties
IUPAC Name |
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-18-13-9-19-6-4-11(13)8-14(17)16-12-5-7-20-15(12)10-2-3-10/h10-13,15H,2-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPODAZIMHBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1CC(=O)NC2CCOC2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide likely involves multiple steps, including the formation of the oxolane and oxane rings, introduction of the cyclopropyl group, and subsequent acetamide formation. Typical reaction conditions might include:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides and appropriate bases.
Oxolane and Oxane Ring Formation: Cyclization reactions using diols and appropriate dehydrating agents.
Acetamide Formation: Amidation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions at the cyclopropyl or oxolane rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines.
Scientific Research Applications
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis or as a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Possible development as a pharmaceutical agent, depending on its biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyloxolan-3-yl)-2-(3-hydroxyoxan-4-yl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(2-cyclopropyloxolan-3-yl)-2-(3-methoxyoxan-4-yl)acetamide’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
